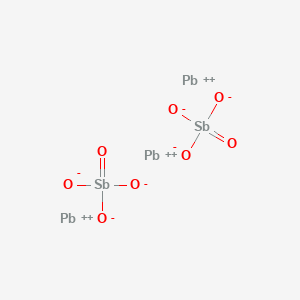
4-Methylcyclohexanol acetate
説明
4-Methylcyclohexanol acetate is a chemical compound that is commonly used in the fragrance industry. It is also known as Methyl 4-methylcyclohexane-1-carboxylate and has a fruity, floral, and sweet aroma. This chemical is widely used in perfumes, soaps, shampoos, and other personal care products.
作用機序
The mechanism of action of 4-Methylcyclohexanol acetate is not fully understood. It is believed that the chemical interacts with the olfactory receptors in the nose, which triggers a response in the brain. This response is responsible for the emotional and psychological effects of the chemical.
Biochemical and Physiological Effects:
Studies have shown that 4-Methylcyclohexanol acetate has a positive effect on the physiological and biochemical functions of the body. It has been found to improve cognitive function, enhance memory, and reduce stress levels. The chemical has also been shown to have antioxidant properties, which can protect the body from oxidative stress and damage.
実験室実験の利点と制限
The advantages of using 4-Methylcyclohexanol acetate in lab experiments include its availability, low toxicity, and ease of handling. However, the limitations of using this chemical include its strong odor, which can interfere with other experiments, and its potential to cause allergic reactions in some individuals.
将来の方向性
There are several future directions for the research of 4-Methylcyclohexanol acetate. One area of research is the development of new fragrances and personal care products that incorporate this chemical. Another area of research is the study of the chemical's effects on different populations, such as children and the elderly. Additionally, further research is needed to fully understand the mechanism of action of this chemical and its potential therapeutic applications.
Conclusion:
In conclusion, 4-Methylcyclohexanol acetate is a chemical compound that is widely used in the fragrance and personal care industries. It has been extensively studied for its fragrance properties and its positive effects on emotional and psychological well-being. The chemical has also been shown to have antioxidant properties and potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this chemical and its potential applications in various fields.
合成法
The synthesis of 4-Methylcyclohexanol acetate can be achieved through several methods. One of the most common methods is the esterification of 4-Methylcyclohexanol with acetic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux until the ester is formed. The ester is then purified by distillation or recrystallization.
科学的研究の応用
4-Methylcyclohexanol acetate has been extensively studied for its fragrance properties. It is used as a key ingredient in many perfumes and personal care products. The chemical is also used in the food industry as a flavoring agent. Scientific studies have shown that 4-Methylcyclohexanol acetate has a positive effect on the mood and emotional well-being of individuals. It has been found to have a calming effect and can reduce stress and anxiety.
特性
IUPAC Name |
(4-methylcyclohexyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7-3-5-9(6-4-7)11-8(2)10/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBFCCCTSQEGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928076 | |
| Record name | 4-Methylcyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcyclohexanol acetate | |
CAS RN |
13332-20-2, 22597-23-5 | |
| Record name | cis-4-Methylcyclohexyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013332202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylcyclohexanol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022597235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52969 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylcyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-methylcyclohexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




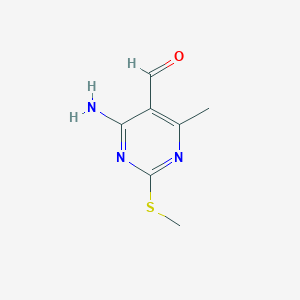
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)


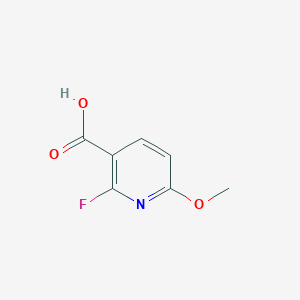
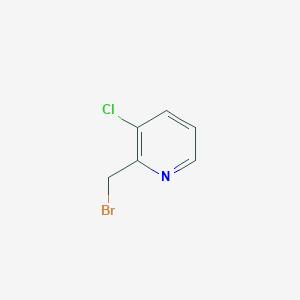
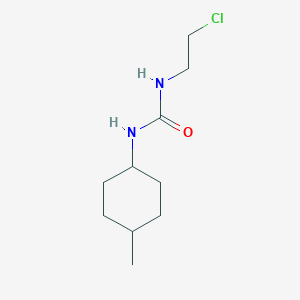
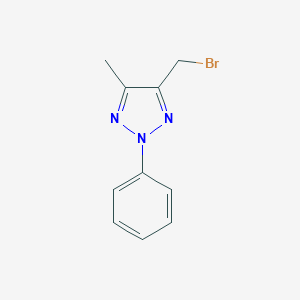

![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)

![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)
